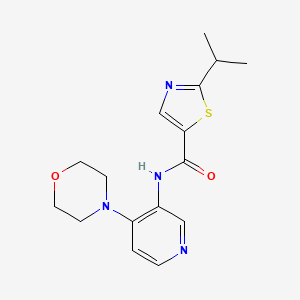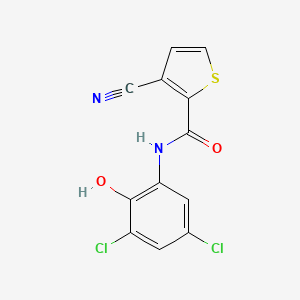
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide, also known as MPT0G211, is a novel small-molecule compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is still under investigation. However, it has been suggested that N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may exert its therapeutic effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may also interact with various cellular targets, such as histone deacetylases and tubulin, to exert its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to induce various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and reduce migration and invasion. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to sensitize cancer cells to chemotherapy and radiotherapy. In inflammatory cells, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of inflammatory cells. In neurons, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. Firstly, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is a small-molecule compound that can be easily synthesized and purified. Secondly, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been extensively studied in various in vitro and in vivo models, making it a well-characterized compound. However, there are also some limitations for lab experiments with N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide. Firstly, the exact mechanism of action of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide is still under investigation, which may limit its potential applications. Secondly, the toxicity and pharmacokinetics of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in humans are still unknown, which may limit its clinical translation.
Orientations Futures
There are several future directions for N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide research. Firstly, further studies are needed to elucidate the exact mechanism of action of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide and its cellular targets. Secondly, preclinical studies are needed to evaluate the toxicity and pharmacokinetics of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in animals and humans. Thirdly, clinical trials are needed to evaluate the safety and efficacy of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide in humans. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may have potential applications in other diseases, such as cardiovascular diseases and metabolic diseases, which warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide involves a series of chemical reactions, including the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by the reaction with morpholine and thioamide. The final product is obtained by purification using column chromatography. This method has been optimized to yield high purity and high yield of N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide.
Applications De Recherche Scientifique
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Moreover, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
In inflammation research, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells, such as macrophages and neutrophils. This suggests that N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In neurodegenerative disease research, N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide has been found to protect neurons from oxidative stress and reduce neuroinflammation. This suggests that N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11(2)16-18-10-14(23-16)15(21)19-12-9-17-4-3-13(12)20-5-7-22-8-6-20/h3-4,9-11H,5-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFGIVYAOXQMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=O)NC2=C(C=CN=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholin-4-ylpyridin-3-yl)-2-propan-2-yl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![4-(2,2-difluoroethyl)-N-[3-[ethyl(methyl)amino]phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7682142.png)
![[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7682149.png)
![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)


![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]-N-prop-2-enylacetamide](/img/structure/B7682169.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)
![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)
![N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7682223.png)